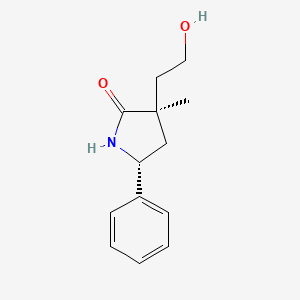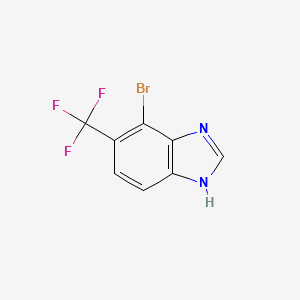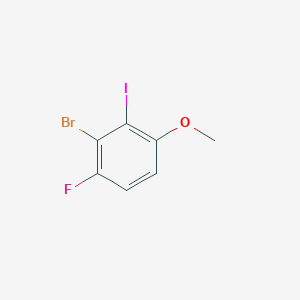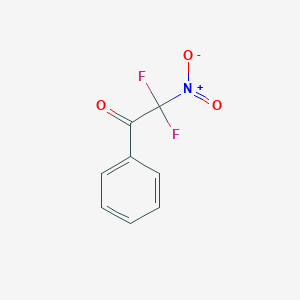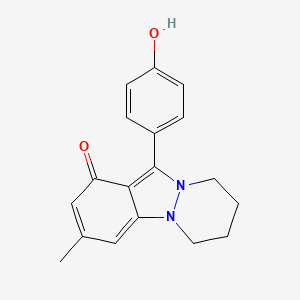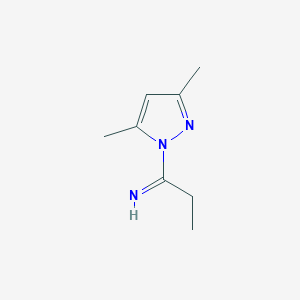
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent under basic conditions. For instance, the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent can facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Comparison: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-imine is unique due to its imine group, which imparts distinct reactivity compared to its amine counterparts. The presence of the imine group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(3,5-dimethylpyrazol-1-yl)propan-1-imine |
InChI |
InChI=1S/C8H13N3/c1-4-8(9)11-7(3)5-6(2)10-11/h5,9H,4H2,1-3H3 |
Clé InChI |
ICCBSQYDAVNGBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=N)N1C(=CC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


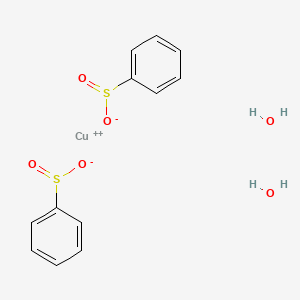

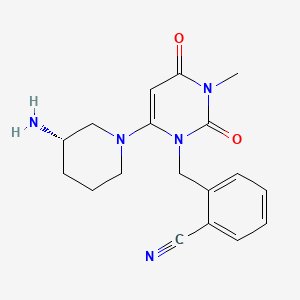

![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
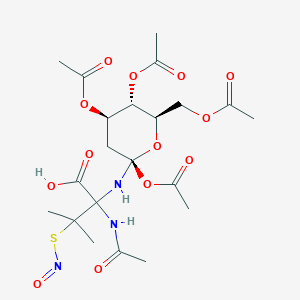
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

